Cyclohexane, 1,2-bis(methylene)- Cyclohexane, 1,2-bis(methylene)-
Brand Name: Vulcanchem
CAS No.: 2819-48-9
VCID: VC20847365
InChI: InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2
SMILES: C=C1CCCCC1=C
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

Cyclohexane, 1,2-bis(methylene)-

CAS No.: 2819-48-9

Cat. No.: VC20847365

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexane, 1,2-bis(methylene)- - 2819-48-9

Specification

CAS No. 2819-48-9
Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name 1,2-dimethylidenecyclohexane
Standard InChI InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h1-6H2
Standard InChI Key DYEQHQNRKZJUCT-UHFFFAOYSA-N
SMILES C=C1CCCCC1=C
Canonical SMILES C=C1CCCCC1=C

Introduction

Chemical Structure and Basic Properties

Cyclohexane, 1,2-bis(methylene)- (C8H12) features a cyclohexane ring with two methylene (-CH2) groups attached at adjacent positions (1,2-positions). This structural arrangement creates a molecule with particular reactivity patterns and physical properties that distinguish it from other cyclohexane derivatives.

Fundamental Identification Data

The compound is characterized by several key identifiers that enable precise classification and reference in chemical databases and literature.

ParameterValue
Chemical FormulaC8H12
Molecular Weight108.1809
CAS Registry Number2819-48-9
IUPAC Standard InChIKeyDYEQHQNRKZJUCT-UHFFFAOYSA-N
Boiling Point60-61°C at 90 mm Hg

Spectroscopic Characterization

Spectroscopic analysis provides critical insights into the electronic structure and molecular properties of Cyclohexane, 1,2-bis(methylene)-, enabling precise identification and characterization of this compound in research and industrial settings.

UV/Visible Spectroscopy

UV/Visible spectroscopic data for Cyclohexane, 1,2-bis(methylene)- has been documented by Asmus and Klessinger (1974) using a Cary 12 instrument. The spectrum provides valuable information about the electronic transitions within the molecule, particularly those involving the π-electron systems of the exocyclic methylene groups .

Photoelectron Spectroscopy Data

Photoelectron spectroscopy (PE) has been employed to determine the ionization energy of Cyclohexane, 1,2-bis(methylene)-, yielding valuable information about its electronic structure and bonding characteristics.

Ionization Energy (eV)MethodReferenceNotes
8.90PEScharf, Plum, et al., 1979Compiled by LLK
8.92PEWerstiuk, Clark, et al., 1990Vertical value; compiled by LL
8.92PEAsmus and Klessinger, 1974Vertical value; compiled by LLK

These ionization energy values, consistently reported around 8.9-8.92 eV across multiple studies, provide important information about the electron-donating properties of the molecule and the energy required to remove an electron from its highest occupied molecular orbital (HOMO) .

Chemical Reactivity and Reactions

The reactivity of Cyclohexane, 1,2-bis(methylene)- is largely governed by the presence of its two exocyclic methylene groups, which serve as sites for various chemical transformations.

Addition Reactions

The exocyclic methylene groups in Cyclohexane, 1,2-bis(methylene)- are expected to undergo addition reactions characteristic of alkenes. These may include:

  • Hydrogenation: Addition of hydrogen across the C=C bonds, yielding the corresponding dimethyl cyclohexane derivative

  • Halogenation: Reaction with halogens like bromine or chlorine to form dihalogenated products

  • Hydration: Addition of water in the presence of acid catalysts to form alcohol derivatives

Oxidation Reactions

The methylene groups present in Cyclohexane, 1,2-bis(methylene)- are susceptible to oxidation reactions that can transform them into various oxygenated functional groups. Depending on the oxidizing agents and conditions employed, these reactions might yield alcohols, aldehydes, or carboxylic acids.

Comparative Analysis with Related Compounds

Understanding Cyclohexane, 1,2-bis(methylene)- in the context of structurally related compounds provides valuable insights into its place within the broader family of functionalized cyclohexanes.

Comparison with Positional Isomers

Cyclohexane, 1,3-bis(methylene)-, a positional isomer of the title compound, differs in the arrangement of the methylene groups on the cyclohexane ring. While the 1,2-isomer has adjacent methylene groups, the 1,3-isomer has them separated by one carbon atom. This structural difference likely influences various properties including reactivity patterns, spectroscopic characteristics, and physical properties.

Comparison with Other Cyclohexane Derivatives

The search results mention other cyclohexane derivatives that bear different functional groups or substitution patterns:

  • N1,N1'-((trans-Cyclohexane-1,4-diyl)bis(methylene))bis(ethane-1,2-diamine) (C12H28N4) - A more complex derivative with amino functionalities that exhibits different physical properties including a higher boiling point (364.4±10.0°C) and different applications

  • 1,4-bis(methylene)cyclohexane - Another positional isomer with methylene groups at the 1 and 4 positions, demonstrating how the position of functional groups can impact molecular properties

Analytical Methods for Identification and Quantification

The detection and quantification of Cyclohexane, 1,2-bis(methylene)- in various matrices likely employs standard analytical techniques commonly used for similar organic compounds.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) represent probable methods for the separation and quantification of Cyclohexane, 1,2-bis(methylene)- in mixtures. These techniques, coupled with appropriate detection methods such as mass spectrometry (MS), would enable sensitive and specific analysis.

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